molecular formula C22H24N4O4S B2675254 N1-(2-(1H-indol-3-yl)ethyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide CAS No. 941945-55-7

N1-(2-(1H-indol-3-yl)ethyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

Cat. No.: B2675254
CAS No.: 941945-55-7
M. Wt: 440.52
InChI Key: ZEUUZLHJFJIBHR-UHFFFAOYSA-N
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Description

N1-(2-(1H-indol-3-yl)ethyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a complex organic compound that features an indole moiety and a tetrahydroquinoline structure

Preparation Methods

The synthesis of N1-(2-(1H-indol-3-yl)ethyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide typically involves multiple steps. One common method includes the coupling of tryptamine with a suitable carboxylic acid derivative under conditions that promote amide bond formation. For instance, N,N’-dicyclohexylcarbodiimide (DCC) can be used as a coupling agent to facilitate the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N1-(2-(1H-indol-3-yl)ethyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-(2-(1H-indol-3-yl)ethyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide involves its interaction with specific molecular targets. The indole moiety can interact with serotonin receptors, influencing neurotransmitter activity. The tetrahydroquinoline structure may also interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar compounds include other indole derivatives and tetrahydroquinoline-based molecules. For example:

Biological Activity

N1-(2-(1H-indol-3-yl)ethyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The compound's molecular formula is C25H31N5O4SC_{25}H_{31}N_{5}O_{4}S, with a molecular weight of 497.6 g/mol. Its structure features an indole moiety and a tetrahydroquinoline derivative, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC25H31N5O4S
Molecular Weight497.6 g/mol
CAS Number1396869-90-1

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Indole Derivative : The indole part is synthesized using established methods such as Fischer indole synthesis.
  • Oxalamide Formation : The indole derivative reacts with an oxalyl chloride derivative in the presence of a base to form the oxalamide structure.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds related to this oxalamide structure. For instance, derivatives with similar frameworks have demonstrated activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis .

In a comparative study:

CompoundMIC (μg/mL) against MRSA
N1-(2-(indol-3-yl)ethyl)-N2-(methylsulfonyl-tetrahydroquinoline)0.98
Control (Standard Antibiotic)3.90

The above data indicates that certain derivatives exhibit low minimum inhibitory concentrations (MIC), suggesting strong antibacterial properties.

Anticancer Activity

The compound has also been evaluated for anticancer activity. In vitro studies revealed that specific analogs showed significant antiproliferative effects against various cancer cell lines. For example, compounds derived from similar structures exhibited selective toxicity towards rapidly dividing cells while sparing normal fibroblasts .

The biological activity of this compound is hypothesized to involve:

  • Interaction with Biological Receptors : The indole moiety can modulate receptor activity.
  • Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

Case Studies and Research Findings

Several studies have documented the biological efficacy of similar compounds:

  • Antibacterial Activity : A study found that derivatives showed significant inhibition against S. aureus and C. albicans, with varying MIC values indicating their potential as therapeutic agents .
  • Anticancer Studies : Research indicated that certain compounds demonstrated preferential suppression of cancer cell growth compared to non-cancerous cells, highlighting their selective cytotoxicity .

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4S/c1-31(29,30)26-12-4-5-15-8-9-17(13-20(15)26)25-22(28)21(27)23-11-10-16-14-24-19-7-3-2-6-18(16)19/h2-3,6-9,13-14,24H,4-5,10-12H2,1H3,(H,23,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEUUZLHJFJIBHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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